2,2-Difluorobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

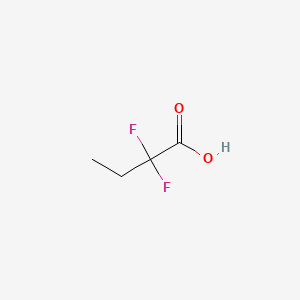

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSKRVZFWQPJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395371 | |

| Record name | 2,2-difluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-62-3 | |

| Record name | 2,2-difluorobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Difluorobutyric acid CAS number

An In-depth Technical Guide to 2,2-Difluorobutyric Acid (CAS: 2366-62-3) for Advanced Research and Drug Development

Executive Summary

This compound is a fluorinated carboxylic acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a gem-difluoro group at the α-position to a carboxylic acid profoundly alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. These modulations make it a valuable building block for designing novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, analytical characterization, applications in drug design, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated scaffold.

Introduction and Strategic Significance

This compound, also known as 2,2-difluorobutanoic acid, is an organofluorine compound with the chemical formula C₄H₆F₂O₂.[1] Its Chemical Abstracts Service (CAS) registration number is 2366-62-3 .[1][2] The strategic value of this molecule lies in the unique properties imparted by the α,α-difluoromethylene group.

In medicinal chemistry, the carboxylic acid moiety is a common pharmacophore essential for interacting with biological targets.[3][4] However, it often presents challenges such as rapid metabolism, poor membrane permeability, and potential toxicity.[5] The replacement of the α-hydrogens with fluorine atoms offers a sophisticated strategy to mitigate these issues. The highly electronegative fluorine atoms can:

-

Modulate Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid group compared to its non-fluorinated analog. This allows for fine-tuning of the ionization state at physiological pH, which is critical for target binding and solubility.

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation, a common pathway for drug degradation.

-

Act as a Bioisostere: The CF₂ group can serve as a non-classical bioisostere for other functional groups. For instance, the hydrated form of an α,α-difluoro ketone can mimic a carboxylic acid, offering an alternative with different pharmacokinetic properties.[4][6] This unique hydrogen bonding ability makes it a potential replacement for hydroxyl (OH), thiol (SH), and amine (NH) groups.[6]

-

Tune Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve bioavailability.[6]

These attributes position this compound and related α,α-difluoro carboxylic acids as powerful tools in lead optimization and the rational design of next-generation pharmaceuticals.[7]

Physicochemical and Spectroscopic Properties

The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its application in chemical synthesis and biological assays.

| Property | Value | Source(s) |

| CAS Number | 2366-62-3 | [1][2][8] |

| Molecular Formula | C₄H₆F₂O₂ | [1][9][10] |

| Molecular Weight | 124.09 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.215 g/mL at 25 °C | [1] |

| Boiling Point | 70-72 °C at 8 mmHg | [1] |

| Melting Point | 8-41 °C (values vary) | [1][11] |

| Refractive Index (n20/D) | 1.365 | [1] |

| Acidity (pKa, Predicted) | 1.34 ± 0.10 | [1] |

| Flash Point | 76.7 °C (170.1 °F) | |

| InChI Key | SBSKRVZFWQPJID-UHFFFAOYSA-N | [1] |

| SMILES | CCC(F)(F)C(O)=O |

Synthesis and Purification Protocol

While various methods exist for the synthesis of α,α-difluoro carboxylic acids, a robust approach involves the oxidative desulfurization-fluorination of a dithiane precursor. This method offers a reliable pathway to the target molecule under relatively mild conditions.

Causality Behind Experimental Choices:

-

Dithiane Precursor: The 1,3-dithiane group serves as a masked carbonyl. Its protons at the C2 position are acidic, allowing for easy alkylation to introduce the desired ethyl group. More importantly, the dithiane is an excellent substrate for oxidative fluorination.

-

Bromine Trifluoride (BrF₃): This reagent is a powerful source of nucleophilic fluoride for this transformation.[12] It efficiently replaces the C-S bonds with C-F bonds. The reaction is typically fast and high-yielding.[12]

-

Hydrolysis: The initial product of the fluorination is an ester. A standard acid- or base-catalyzed hydrolysis is required to convert the ethyl ester into the final carboxylic acid.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Precursor Preparation: The starting material, ethyl 2-(1,3-dithian-2-yl)butanoate, is synthesized from 2-ethyl-1,3-dithiane and ethyl chloroformate.

-

Reaction Setup: In a fume hood, dissolve the dithiane precursor in anhydrous dichloromethane (CH₂Cl₂) in a fluorinated polyethylene flask. Equip the flask with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Fluorination: Cautiously add a solution of bromine trifluoride (BrF₃, ~3 equivalents) in CH₂Cl₂ dropwise to the stirred solution.[12] The reaction is often rapid and exothermic; maintain the temperature at 0 °C. Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed (typically <10 minutes), carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to neutralize excess acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure to yield crude ethyl 2,2-difluorobutanoate.

-

Hydrolysis: Add a 6 M solution of hydrochloric acid (HCl) to the crude ester. Heat the mixture to reflux and stir for 4-6 hours until TLC or GC analysis indicates the complete conversion of the ester to the acid.

-

Final Isolation: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The resulting crude this compound can be purified by vacuum distillation (boiling point: 70-72 °C at 8 mmHg) to yield the final product with >97% purity.[1]

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Caption: Standard analytical workflow for this compound.

Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity and confirming the molecular weight of this volatile carboxylic acid.[13]

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.

-

GC Method:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless injection)

-

Carrier Gas: Helium

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Mass Range: Scan from m/z 35 to 200.

-

-

Data Analysis:

-

Purity: Assess the purity by integrating the peak area of the main component in the total ion chromatogram (TIC).

-

Identity: Confirm the molecular ion peak (M⁺) at m/z 124.03. Analyze the fragmentation pattern, expecting characteristic losses of -OH, -COOH, and ethyl fragments.

-

Expected Spectroscopic Data:

-

¹⁹F NMR: A triplet in the ¹⁹F NMR spectrum, due to coupling with the adjacent CH₂ protons, is characteristic of the CF₂-CH₂ moiety.

-

¹H NMR: The spectrum should show a triplet for the terminal methyl (CH₃) group and a triplet of triplets for the methylene (CH₂) group, which is coupled to both the CH₃ and the two ¹⁹F nuclei. A broad singlet for the acidic proton (-COOH) will also be present.

-

¹³C NMR: The spectrum will be distinguished by a triplet for the C2 carbon due to the strong one-bond C-F coupling.

-

FTIR: Expect strong characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1730 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[10]

Applications in Drug Development

The primary application of this compound is as a specialized building block in medicinal chemistry. Its incorporation into a lead compound can strategically enhance drug-like properties.

-

Improving Metabolic Stability: Carboxylic acids can be metabolized via glucuronidation or formation of acyl-CoA thioesters, which can lead to toxicity.[5] The steric and electronic effects of the α,α-difluoro group can hinder these metabolic pathways, increasing the drug's half-life.

-

Enhancing Target Affinity: The increased acidity of the difluorinated acid ensures it is predominantly ionized at physiological pH.[3] This can strengthen ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site, potentially boosting potency.

-

Modulating Permeability: While the ionized form limits passive diffusion, the overall increase in lipophilicity from fluorination can be balanced to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for oral bioavailability and brain penetration.[5]

-

Scaffold for Novel Inhibitors: The difluoromethyl group is a key component in designing inhibitors for various enzymes. For example, gem-difluorinated β-lactams and β-amino acids, synthesized from related difluoro precursors, have been investigated as potential metallocarboxypeptidase inhibitors.[14]

Safety and Handling

This compound is a corrosive and acutely toxic substance that requires careful handling.

-

GHS Hazard Classification:

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage class is 8A for combustible, corrosive hazardous materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound (CAS: 2366-62-3) is more than a simple fluorinated molecule; it is a strategic tool for overcoming common challenges in drug discovery. Its unique ability to modulate acidity, enhance metabolic stability, and fine-tune lipophilicity provides medicinal chemists with a versatile building block for optimizing lead compounds. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in the development of safer and more effective therapeutics.

References

-

This compound | C4H6F2O2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

2,2-difluorobutanoic acid. (n.d.). Stenutz. Retrieved January 12, 2026, from [Link]

-

A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved January 12, 2026, from [Link]

-

Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. (2008, September). ResearchGate. Retrieved January 12, 2026, from [Link]

-

This compound (C4H6F2O2). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]

-

Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 2366-62-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 2,2-difluorobutanoic acid [stenutz.eu]

- 12. researchgate.net [researchgate.net]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2,2-Difluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluorobutyric acid (CAS No. 2366-62-3), a geminal difluorinated carboxylic acid, represents a unique building block in the landscape of modern chemical synthesis.[1][2] The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide, intended for a technical audience, provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and potential applications, particularly within the realm of medicinal chemistry and materials science. We will delve into its structural and physicochemical characteristics, supported by established analytical methodologies and safety considerations.

Molecular Structure and Identification

This compound, also known as 2,2-difluorobutanoic acid, possesses a four-carbon backbone with two fluorine atoms geminally substituted at the alpha-carbon relative to the carboxylic acid functional group.[1][2]

Key Identifiers:

| Identifier | Value |

| CAS Number | 2366-62-3[1][2][3][4][5][6] |

| Molecular Formula | C₄H₆F₂O₂[2][4][6] |

| Molecular Weight | 124.09 g/mol [2][4] |

| IUPAC Name | 2,2-difluorobutanoic acid[2] |

| Synonyms | This compound, Butanoic acid, 2,2-difluoro-[4] |

| InChI | InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8)[2] |

| InChIKey | SBSKRVZFWQPJID-UHFFFAOYSA-N[2] |

| SMILES | CCC(C(=O)O)(F)F[2] |

Physicochemical Properties

The physical properties of this compound are significantly influenced by the presence of the two highly electronegative fluorine atoms. These properties are crucial for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Source(s) |

| Melting Point | 7-9 °C | [3][6] |

| Boiling Point | 70-72 °C at 8 mmHg (100-101 °C at 8.5 mmHg) | [3][4][6] |

| Density | 1.215 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.365 | [3] |

| Flash Point | 76.7 °C (170.1 °F) | |

| pKa (Predicted) | 1.34 ± 0.10 | [4] |

Discussion of Physicochemical Properties:

-

Acidity (pKa): The predicted pKa of approximately 1.34 indicates that this compound is a significantly stronger acid than its non-fluorinated counterpart, butyric acid (pKa ≈ 4.82). This increased acidity is a direct consequence of the inductive effect of the two electron-withdrawing fluorine atoms, which stabilize the carboxylate anion. This property is of paramount importance in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions with biological targets.

-

Boiling and Melting Points: The relatively low melting point suggests that this compound can exist as a liquid at or near room temperature. Its boiling point, reported under reduced pressure, is characteristic of a small carboxylic acid.

-

Density: With a density greater than water, it will form the lower layer in an immiscible mixture with water.

Spectroscopic Characterization

While publicly available, detailed spectral data for this compound is limited, we can predict the expected spectroscopic features based on its molecular structure. These spectroscopic techniques are fundamental for confirming the identity and purity of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two main signals:

-

A triplet corresponding to the methyl (CH₃) protons.

-

A quartet corresponding to the methylene (CH₂) protons, which will likely show further splitting due to coupling with the adjacent fluorine atoms (²JHF).

-

A broad singlet for the acidic proton of the carboxylic acid (COOH), the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework:

-

A signal for the methyl carbon (CH₃).

-

A signal for the methylene carbon (CH₂).

-

A triplet for the difluorinated quaternary carbon (CF₂) due to carbon-fluorine coupling (¹JCF).

-

A signal for the carbonyl carbon (C=O) of the carboxylic acid.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift will be indicative of the gem-difluoroalkyl environment.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z = 124. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Experimental Protocols for Physical Property Determination

The following are detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties.

Determination of Boiling Point (Micro-scale Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil.

-

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place a small amount (approx. 0.5 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the experiment.

-

Determination of pKa (Potentiometric Titration)

-

Principle: The pKa is determined by titrating a weak acid with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized sodium hydroxide solution (e.g., 0.1 M).

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the curve.

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at this half-equivalence point is the pKa of the acid.

-

Determination of Solubility (Qualitative)

-

Principle: "Like dissolves like." The solubility of a compound in a solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

-

Apparatus: Small test tubes, vortex mixer.

-

Solvents: Water, methanol, ethanol, acetone, dichloromethane, hexane.

-

Procedure:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate each test tube using a vortex mixer for 30 seconds.

-

Allow the mixtures to stand and observe for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible undissolved solid.

-

Partially soluble: Some solid has dissolved, but some remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

Applications in Drug Development and Research

Potential Roles of the 2,2-Difluoroalkyl Moiety:

Caption: Potential impact of the 2,2-difluoroalkyl moiety in drug design.

Safety and Handling

This compound is classified as a corrosive and acutely toxic substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictograms:

-

Corrosion

-

Exclamation Mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable fluorinated building block with distinct physical properties that make it an attractive component for the synthesis of novel molecules in the pharmaceutical and materials science sectors. Its strong acidity, a direct result of the gem-difluoro substitution, is a key feature that can be exploited in the design of new chemical entities. While a comprehensive public dataset of its spectral and solubility properties is not yet available, the established methodologies outlined in this guide provide a robust framework for its characterization. As the field of organofluorine chemistry continues to expand, a thorough understanding of the physical properties of fundamental building blocks like this compound will be essential for driving innovation.

References

-

2,2-difluorobutanoic acid. Stenutz. [Link]

-

This compound | C4H6F2O2 | CID 3711426. PubChem. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB NMR Facility. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

Sources

- 1. stenutz.eu [stenutz.eu]

- 2. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2366-62-3 Cas No. | 2,2-Difluorobutanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 2366-62-3 [chemicalbook.com]

- 5. 2,2-ジフルオロ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2366-62-3 | 2121-3-53 | 2,2-Difluorobutanoic acid | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

An In-depth Technical Guide to 2,2-Difluorobutyric Acid: A Key Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated pKa, offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among the repertoire of fluorinated building blocks, α,α-difluorocarboxylic acids have emerged as particularly valuable synthons. This guide provides a comprehensive technical overview of 2,2-difluorobutyric acid, a key member of this class, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on providing actionable insights and methodologies.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 2,2-difluorobutanoic acid, is a four-carbon carboxylic acid featuring a geminal difluoro substitution at the α-position. This structural feature is central to its unique chemical character.

Chemical Structure

The structural representation of this compound is fundamental to understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 2,2-difluorobutanoic acid | |

| CAS Number | 2366-62-3 | , |

| Molecular Formula | C₄H₆F₂O₂ | |

| Molecular Weight | 124.09 g/mol | |

| SMILES | CCC(C(=O)O)(F)F | |

| InChI | InChI=1S/C4H6F2O2/c1-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |

Physicochemical Properties

The introduction of two fluorine atoms at the α-position significantly influences the physical and chemical properties of the butyric acid scaffold. The high electronegativity of fluorine leads to a pronounced inductive effect, increasing the acidity of the carboxylic acid proton.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 41 °C | |

| Boiling Point | 70-72 °C at 8 mmHg | |

| Density | 1.215 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.365 | |

| pKa | 1.34 ± 0.10 (Predicted) | |

| Flash Point | 141 °C |

Synthesis of this compound

While several general methods for the synthesis of α,α-difluorocarboxylic acids exist, a commonly employed strategy involves the fluorination of a suitable precursor. A plausible and scalable approach for the synthesis of this compound starts from the readily available 2-oxobutanoic acid (α-ketobutyric acid).

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis from Ethyl 2-Oxobutanoate

This protocol is based on the well-established deoxofluorination of α-keto esters, a reliable method for introducing geminal fluorine atoms.

Step 1: Esterification of 2-Oxobutanoic Acid (if starting from the acid)

-

To a solution of 2-oxobutanoic acid (1.0 eq) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-oxobutanoate.

Step 2: Deoxofluorination of Ethyl 2-Oxobutanoate

-

In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-oxobutanoate (1.0 eq) in anhydrous dichloromethane in a fluoropolymer flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.5-2.0 eq) dropwise with vigorous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the crude ethyl 2,2-difluorobutanoate by fractional distillation.

Step 3: Hydrolysis of Ethyl 2,2-Difluorobutanoate

-

To a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in a mixture of tetrahydrofuran and water, add lithium hydroxide (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once complete, acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford this compound.

Spectroscopic Characterization

Definitive structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its structure.

Table 3: Predicted NMR and Mass Spectrometry Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet corresponding to the -CH₃ group. - Quartet of triplets corresponding to the -CH₂- group, showing coupling to both the methyl protons and the fluorine atoms. - Broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - Signal for the methyl carbon (-CH₃). - Signal for the methylene carbon (-CH₂-), likely showing coupling to fluorine. - Triplet for the difluorinated carbon (-CF₂-), due to C-F coupling. - Signal for the carbonyl carbon (-C=O), potentially showing a triplet due to two-bond C-F coupling. |

| ¹⁹F NMR | - A single resonance, likely a triplet, due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a difluoromethylene group adjacent to a carbonyl. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 124. - Characteristic fragmentation patterns including the loss of -COOH, -C₂H₅, and HF. |

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the reactivity of its carboxylic acid moiety and the influence of the adjacent difluoromethyl group.

Reactivity of the Carboxylic Acid

The carboxylic acid group can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

-

Amide Bond Formation: Activation of the carboxylic acid (e.g., with carbodiimides or conversion to an acyl chloride) followed by reaction with amines to yield amides.

-

Reduction: Conversion to the corresponding alcohol, 2,2-difluoro-1-butanol, using reducing agents like lithium aluminum hydride.

The increased acidity of the carboxylic proton can influence the reaction conditions required for these transformations compared to its non-fluorinated counterpart.

Role in Drug Discovery and Development

The incorporation of the 2,2-difluorobutyl moiety into bioactive molecules can offer several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation. This can lead to an increased half-life of a drug candidate.

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the difluoromethyl group can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms. This can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility, permeability, and target binding.

-

Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.

-

Bioisosteric Replacement: The difluoromethylene group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether linkage, offering a way to modify a molecule's properties while retaining its overall shape and binding interactions.

While specific drugs containing the this compound fragment are not prominently in the public domain, the use of α,α-difluorocarboxylic acids as key intermediates in the synthesis of potent therapeutic agents is well-documented. For instance, they have been employed in the synthesis of analogs of the anticancer drug docetaxel and antiviral nucleosides.

Safety and Handling

This compound is a corrosive substance and requires careful handling in a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Causes severe skin burns and eye damage.[1] In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Ingestion: Harmful if swallowed.[1] Do not induce vomiting and seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel and improved pharmaceutical agents. Its unique combination of a reactive carboxylic acid handle and the modulating effects of the α,α-difluoro substitution provides medicinal chemists with a powerful tool for lead optimization. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective therapies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to 2,2-Difluorobutane: Commercial Availability, Synthesis, and Properties.

-

PubChem. (n.d.). This compound - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,2-Difluorobutanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated acidity, have led to a significant number of fluorinated compounds entering clinical trials and the market.[1] Among the various fluorinated motifs, the geminal difluoromethylene group (CF₂) has garnered considerable attention as a bioisosteric replacement for carbonyl groups, ethers, and other functionalities.[2] This guide provides a comprehensive technical overview of 2,2-difluorobutanoic acid, a valuable building block for introducing the 2,2-difluorobutyl moiety into complex molecular architectures. Its IUPAC name is 2,2-difluorobutanoic acid .[3][4]

This document will delve into the synthetic pathways for preparing 2,2-difluorobutanoic acid, detail its key physicochemical and spectroscopic properties, and explore its applications as a strategic building block in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of 2,2-difluorobutanoic acid is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of 2,2-Difluorobutanoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2,2-difluorobutanoic acid | [3][4] |

| Synonyms | 2,2-Difluorobutyric acid | [2] |

| CAS Number | 2366-62-3 | [2][5] |

| Molecular Formula | C₄H₆F₂O₂ | [4][5] |

| Molecular Weight | 124.09 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Melting Point | 41 °C | [6] |

| Boiling Point | 70-72 °C at 8 mmHg | [6] |

| Density | 1.215 g/mL at 25 °C | [5] |

| Refractive Index (n₂₀/D) | 1.365 | [5] |

| pKa (Predicted) | 1.34 ± 0.10 | [6] |

The presence of the two electron-withdrawing fluorine atoms at the α-position significantly increases the acidity of the carboxylic acid, as reflected in its low predicted pKa value. This enhanced acidity is a key feature to consider in reaction design and biological applications.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The key diagnostic signal will be the multiplet for the methylene protons adjacent to the CF₂ group, which will show coupling to the fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most characteristic feature in the ¹³C NMR spectrum will be the signal for the carbon atom bearing the two fluorine atoms (C2). This signal will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbonyl carbon (C1) will also show a triplet due to two-bond coupling (²JCF). The signals for the ethyl group carbons will be observed in the upfield region.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will provide a definitive confirmation of the structure. A single resonance is expected for the two equivalent fluorine atoms. This signal will be a triplet due to three-bond coupling to the adjacent methylene protons (³JHF).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbonyl group will be present around 1700-1730 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns would include the loss of the carboxyl group, the ethyl group, and fluorine atoms. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis of 2,2-Difluorobutanoic Acid

The synthesis of 2,2-difluorobutanoic acid is typically achieved through a multi-step process, starting from readily available precursors. The key transformation is the introduction of the gem-difluoro unit, which is most effectively accomplished by the deoxofluorination of an α-ketoester.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway to 2,2-Difluorobutanoic Acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Ethyl 2-oxobutanoate (α-Ketoester Precursor)

The synthesis of the key precursor, ethyl 2-oxobutanoate, can be achieved through various methods. A common laboratory-scale preparation involves the alkylation of ethyl acetoacetate followed by oxidative cleavage.

-

Alkylation of Ethyl Acetoacetate: To a solution of sodium ethoxide in absolute ethanol, slowly add ethyl acetoacetate with cooling. After the formation of the enolate, add ethyl iodide dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC). The product, ethyl 2-ethyl-3-oxobutanoate, is isolated by extraction and purified by distillation.[7]

-

Oxidative Cleavage: The resulting β-ketoester is then subjected to oxidative cleavage to yield ethyl 2-oxobutanoate. This can be accomplished using various oxidizing agents, such as selenium dioxide or ozonolysis.

Step 2: Deoxofluorination of Ethyl 2-oxobutanoate

This is the critical step for introducing the gem-difluoro moiety. Modern fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are preferred due to their enhanced thermal stability and often superior performance compared to diethylaminosulfur trifluoride (DAST).[6][8][9]

-

In a dry, inert atmosphere (e.g., nitrogen or argon) within a fume hood, dissolve ethyl 2-oxobutanoate in an anhydrous aprotic solvent (e.g., dichloromethane) in a fluoropolymer or polyethylene flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Deoxo-Fluor® (typically 1.5 to 2.5 equivalents) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by ¹⁹F NMR or GC-MS.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ethyl 2,2-difluorobutanoate can be purified by fractional distillation.

Step 3: Hydrolysis to 2,2-Difluorobutanoic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Dissolve the purified ethyl 2,2-difluorobutanoate in a suitable solvent mixture, such as ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with a strong acid, such as concentrated hydrochloric acid.

-

Extract the product, 2,2-difluorobutanoic acid, with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a gem-difluoromethylene group can have profound effects on the biological activity and pharmacokinetic properties of a molecule. 2,2-Difluorobutanoic acid serves as a key building block for incorporating the 2,2-difluorobutyl moiety, which can act as a bioisostere for various functional groups.

Diagram 2: Role of the gem-Difluoro Group in Modulating Molecular Properties

Caption: Key influences of the gem-difluoro group in medicinal chemistry.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making molecules containing gem-difluoro groups more resistant to oxidative metabolism at that position. This can lead to an increased half-life and improved bioavailability of drug candidates.

-

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of nearby acidic or basic functional groups. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, which is critical for its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosterism: The CF₂ group is a well-established bioisostere of a carbonyl group (C=O). It can mimic the steric and electronic properties of a ketone or amide, but without the susceptibility to reduction or hydrolysis. This substitution can lead to compounds with improved stability and altered pharmacological profiles.

-

Conformational Effects: The presence of the gem-difluoro group can impose conformational constraints on a molecule, locking it into a specific three-dimensional shape that may be more favorable for binding to a biological target.

While specific examples of marketed drugs derived directly from 2,2-difluorobutanoic acid are not prominent, its utility lies in its role as a versatile building block in the synthesis of novel therapeutic agents. Researchers can utilize standard peptide coupling or other esterification and amidation reactions to incorporate the 2,2-difluorobutyl moiety into a wide range of molecular scaffolds to explore the benefits of this unique fluorinated group.

Conclusion

2,2-Difluorobutanoic acid is a valuable and versatile building block for the synthesis of complex, fluorinated molecules for applications in drug discovery and materials science. Its synthesis, while requiring careful execution of modern fluorination chemistry, is accessible through established protocols. The unique physicochemical properties conferred by the gem-difluoromethylene group, including enhanced metabolic stability and the ability to act as a bioisostere, make this compound a powerful tool for medicinal chemists seeking to optimize the properties of lead compounds. A thorough understanding of its synthesis, spectroscopic characteristics, and the strategic implications of its use will undoubtedly facilitate the development of novel and improved therapeutic agents.

References

- Cumming, W. M. (1937).

-

Ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. Retrieved from [Link]

-

Synthesis of Ethyl-2-benzyl-3-oxobutanoate. (n.d.). Retrieved from [Link]

-

2,2-Difluorobutanoic acid. PubChem. Retrieved from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of 2-butanone. NJIT. Retrieved from [Link]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. Retrieved from [Link]

-

This compound | C4H6F2O2. PubChem. Retrieved from [Link]

-

This compound. Chemdad. Retrieved from [Link]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. Retrieved from [Link]

-

High-resolution nuclear magnetic resonance spectroscopy using a nitrogen-vacancy spin sensor. OSTI.GOV. Retrieved from [Link]

-

Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. Retrieved from [Link]

-

Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2366-62-3 Cas No. | 2,2-Difluorobutanoic acid | Apollo [store.apolloscientific.co.uk]

- 3. 2-Cyanoethyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deoxofluor - Enamine [enamine.net]

- 6. prepchem.com [prepchem.com]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]

- 8. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]

Synthesis of 2,2-Difluorobutyric Acid: A Technical Guide for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount tool for modulating physicochemical and biological properties. The gem-difluoroalkyl motif, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth technical overview of the synthesis of 2,2-difluorobutyric acid, a valuable building block in medicinal and agricultural chemistry. We will delve into the core synthetic strategies, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.

Strategic Overview: The Pathway to this compound

The most direct and reliable synthetic route to this compound commences with a readily available starting material, ethyl 2-oxobutanoate. The synthesis unfolds in a two-step sequence:

-

Deoxofluorination: The ketone carbonyl of ethyl 2-oxobutanoate is converted to a gem-difluoromethylene group using a nucleophilic fluorinating agent.

-

Hydrolysis: The resulting ethyl 2,2-difluorobutanoate is hydrolyzed to afford the target this compound.

This approach is favored for its efficiency and the commercial availability of the starting materials.

Caption: Overall synthetic strategy for this compound.

Deoxofluorination of Ethyl 2-Oxobutanoate: A Mechanistic Perspective

The conversion of the carbonyl group in a β-keto ester to a gem-difluoro unit is a critical transformation. While several reagents can accomplish this, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®) has emerged as a preferred choice due to its enhanced thermal stability compared to diethylaminosulfur trifluoride (DAST).[1]

The reaction proceeds through a nucleophilic substitution mechanism. The carbonyl oxygen of ethyl 2-oxobutanoate attacks the electrophilic sulfur atom of Deoxofluor, leading to the formation of an intermediate sulfurane. This is followed by the intramolecular delivery of two fluoride ions to the carbonyl carbon, with the concomitant release of a sulfur-based byproduct.

Caption: Simplified mechanism of deoxofluorination with Deoxofluor.

Experimental Protocol: Synthesis of Ethyl 2,2-Difluorobutanoate

Materials:

-

Ethyl 2-oxobutanoate (1.0 eq)

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor®) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of ethyl 2-oxobutanoate in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Deoxofluor® dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude ethyl 2,2-difluorobutanoate.

-

Purify the crude product by vacuum distillation.

Hydrolysis of Ethyl 2,2-Difluorobutanoate: The Final Step

The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Both methods are effective, and the choice may depend on the scale of the reaction and the desired workup procedure.

Acid-Catalyzed Hydrolysis

The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.[2][3]

Base-Catalyzed (Saponification) Hydrolysis

In this process, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate eliminates the ethoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.

Caption: Workflow for the hydrolysis of ethyl 2,2-difluorobutanoate.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluorobutanoate (Acid-Catalyzed)

Materials:

-

Ethyl 2,2-difluorobutanoate (1.0 eq)

-

6 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of ethyl 2,2-difluorobutanoate and 6 M HCl is heated at reflux for 4-6 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by vacuum distillation.

Product Characterization and Data

A thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₄H₆F₂O₂ | [4] |

| Molecular Weight | 124.09 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 100-101 °C at 8.5 mmHg | [5] |

| Density | 1.215 g/mL at 25 °C | |

| Refractive Index | n20/D 1.365 | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 1.05 (t, 3H), 2.15 (tq, 2H), 9.85 (br s, 1H) | |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ | -98.5 (t) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 7.5 (t), 29.5 (t), 115.5 (t), 172.5 (t) | |

| IR (neat, cm⁻¹) | 3100 (br), 2980, 1740, 1100 | |

| Mass Spectrum (EI, m/z) | 124 (M⁺), 79, 51 | [6] |

Safety Considerations

-

Deoxofluor® is a corrosive and moisture-sensitive reagent that releases HF upon contact with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrofluoric acid (HF) is highly toxic and corrosive. All reactions involving HF or reagents that can generate HF should be conducted with extreme caution and with access to calcium gluconate gel as a first aid measure.

-

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Handle with appropriate PPE.

Conclusion

The synthesis of this compound via the deoxofluorination of ethyl 2-oxobutanoate followed by hydrolysis is a robust and efficient method for accessing this valuable fluorinated building block. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can confidently produce this compound for a wide range of applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C4H6F2O2). [Link]

-

ResearchGate. Catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate and its Schiff base reaction modes. [Link]

-

Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

-

Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid. [Link]

-

NIST WebBook. Difluoroacetic acid. [Link]

-

PubChem. Ethyl 2,2-difluorobutanoate. [Link]

-

Royal Society of Chemistry. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2366-62-3 Cas No. | 2,2-Difluorobutanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. PubChemLite - this compound (C4H6F2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2,2-Difluorobutanoic Acid for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluoroalkanes in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF2) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of a parent molecule. 2,2-Difluorobutanoic acid, a four-carbon carboxylic acid bearing a gem-difluoro group at the alpha position, stands as a key building block in this class of compounds. Its distinct electronic properties and metabolic stability make it a valuable tool for medicinal chemists and researchers seeking to optimize lead compounds. This guide provides a comprehensive overview of the properties, synthesis, and applications of 2,2-difluorobutanoic acid, with a focus on its relevance in the field of drug development.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of 2,2-difluorobutanoic acid are central to its utility as a synthetic building block and its behavior in biological systems. The strong electron-withdrawing nature of the two fluorine atoms significantly influences its acidity and reactivity.

Table 1: Key Physicochemical Properties of 2,2-Difluorobutanoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆F₂O₂ | [1] |

| Molecular Weight | 124.09 g/mol | [1] |

| CAS Number | 2366-62-3 | [1] |

| Melting Point | 7-9 °C | [2] |

| Boiling Point | 100-101 °C at 8.5 mmHg | [2] |

| Density | 1.215 g/cm³ | [2] |

| Refractive Index | 1.3645 | [2] |

| pKa | ~1.22 (estimated) | [3] |

| Solubility | Miscible with water; soluble in common organic solvents. | [4] |

Acidity: The pKa of 2,2-difluorobutanoic acid is significantly lower than its non-fluorinated counterpart, butanoic acid (pKa ≈ 4.82). This increased acidity is a direct consequence of the inductive effect of the two fluorine atoms, which stabilize the carboxylate anion. The experimental pKa of the closely related difluoroacetic acid has been determined to be 1.22 ± 0.03, providing a reliable estimate for 2,2-difluorobutanoic acid.[3]

Solubility: As a short-chain carboxylic acid with four carbon atoms, 2,2-difluorobutanoic acid is expected to be completely miscible with water.[4] The polar carboxyl group readily forms hydrogen bonds with water molecules. It is also soluble in a wide range of common organic solvents such as ethanol, acetone, and diethyl ether.

Spectroscopic Profile: Elucidating the Molecular Structure

A thorough understanding of the spectroscopic data for 2,2-difluorobutanoic acid is essential for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield. The methylene protons (CH₂) adjacent to the CF₂ group will appear as a triplet of triplets due to coupling with both the adjacent methyl protons and the two fluorine atoms. The terminal methyl protons (CH₃) will appear as a triplet, coupled to the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum is anticipated to display four signals. The carbonyl carbon will be the most downfield signal. The carbon atom bonded to the two fluorine atoms (CF₂) will appear as a triplet due to one-bond carbon-fluorine coupling. The methylene (CH₂) and methyl (CH₃) carbons will appear further upfield. The electron-withdrawing effect of the fluorine atoms will cause a downfield shift of the adjacent carbon signals compared to butanoic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-difluorobutanoic acid will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C-F stretching vibrations are expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for 2,2-difluorobutanoic acid would be observed at m/z 124. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).

Synthesis and Purification: A Practical Approach

The synthesis of 2,2-difluorobutanoic acid can be achieved through several routes, with the hydrolysis of its corresponding ester being a common and practical method.

Experimental Protocol: Synthesis via Hydrolysis of Ethyl 2,2-Difluorobutanoate

This protocol outlines a standard laboratory procedure for the preparation of 2,2-difluorobutanoic acid.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 2,2-difluorobutanoic acid.

Materials:

-

Ethyl 2,2-difluorobutanoate

-

Sodium hydroxide (or hydrochloric acid)

-

Concentrated hydrochloric acid

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Deionized water

Procedure:

-

Hydrolysis: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-difluorobutanoate in an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ester is consumed.

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude 2,2-difluorobutanoic acid can be purified by vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel can be employed, typically using a mixture of hexane and ethyl acetate as the eluent. For short-chain fatty acids, solid-phase extraction (SPE) can also be an effective purification method.[5]

Applications in Drug Development: A Bioisosteric Perspective

The gem-difluoroethyl group is increasingly utilized in medicinal chemistry as a bioisostere for various functional groups, most notably the methoxy group.[6] This substitution can lead to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic properties.

Diagram 2: Bioisosteric Replacement Strategy

Caption: The gem-difluoroethyl group as a bioisostere of the methoxy group.

The rationale behind this bioisosteric replacement lies in the similar steric profile and dipole moment of the C-F and C-O bonds. However, the C-F bond is significantly stronger and less susceptible to enzymatic cleavage, thus preventing metabolic O-demethylation, a common deactivation pathway for many drugs. 2,2-Difluorobutanoic acid serves as a key precursor for introducing the gem-difluoroethyl moiety into drug candidates. For instance, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, a derivative of a butanoic acid, has been investigated for its anti-inflammatory properties.[7]

Reactivity and Chemical Stability

The presence of the electron-withdrawing difluoro group at the α-position influences the reactivity of the carboxylic acid. The carboxyl group undergoes typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. However, the acidity of the α-protons is significantly reduced compared to non-fluorinated carboxylic acids, which can affect reactions involving enolate formation.

The C-F bonds in 2,2-difluorobutanoic acid are exceptionally strong, rendering the compound highly stable under most chemical conditions. It is resistant to degradation by many common oxidizing and reducing agents. However, under harsh conditions, such as with strong bases at high temperatures, elimination of HF can occur.

Biological Activity and Metabolism

Cytotoxicity

While specific cytotoxicity data for 2,2-difluorobutanoic acid is limited, studies on a homologous series of perfluorinated carboxylic acids (PFCAs) have shown a clear trend: cytotoxicity increases with the length of the fluorocarbon chain.[3][8] Shorter-chain PFCAs are generally less toxic than their longer-chain counterparts like PFOA.[9] This suggests that 2,2-difluorobutanoic acid, being a short-chain fluorinated carboxylic acid, would exhibit relatively low acute toxicity at the cellular level.

Metabolism

The metabolic fate of 2,2-difluorobutanoic acid in vivo has not been extensively studied. However, research on the enzymatic degradation of short-chain fluorinated compounds by microorganisms has shown that some dehalogenases are capable of cleaving the C-F bond.[10][11] These enzymes are found in various bacteria, including some present in the human gut microbiome.[12] The degradation typically proceeds via hydrolytic defluorination. It is plausible that 2,2-difluorobutanoic acid could be a substrate for such enzymes, although the rate and extent of its metabolism in humans remain to be determined.

Conclusion: A Versatile Building Block for Future Innovations

2,2-Difluorobutanoic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique physicochemical properties, stemming from the presence of the gem-difluoro group, offer medicinal chemists a powerful tool to overcome challenges related to metabolic instability and to fine-tune the properties of bioactive molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of strategically fluorinated compounds like 2,2-difluorobutanoic acid is set to increase, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

-

Floren, T., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(11), 7349–7358. [Link]

- Kuchar, M., et al. (1989). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.

-

Buhrke, T., et al. (2013). In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths. Toxicology Letters, 218(2), 163-170. [Link]

- Strobel, B., et al. (2009). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Chemosphere, 74(7), 963-969.

- Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Dixon, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(11), 3197-3200. [Link]

- Che, X., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters, 8(8), 668-674.

-

Melnykov, K., et al. (2022). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

-

Clark, J. (2022). An introduction to carboxylic acids. Chemguide. [Link]

-

Koppel, N., et al. (2024). Enzymatic carbon–fluorine bond cleavage by human gut microbes. bioRxiv. [Link]

-

PubChem. (n.d.). 2,2-Difluorobutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,2-Difluorobutyric acid. National Center for Biotechnology Information. [Link]

-

GlobalChemMall. (n.d.). 2,2-difluorobutanoic acid. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). [Link]

-

Koppel, N., et al. (2024). Enzymatic carbon-fluorine bond cleavage by human gut microbes. bioRxiv. [Link]

-

Stenutz, R. (n.d.). 2,2-difluorobutanoic acid. [Link]

- Che, X., et al. (2021). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters, 8(8), 668-674.

-

Koppel, N., et al. (2024). Enzymatic carbon-fluorine bond cleavage by human gut microbes. bioRxiv. [Link]

-

Li, Y., et al. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Molecules, 27(18), 6035. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

- Vaudreuil, M. A., et al. (2024). Fast analysis of short-chain and ultra-short-chain fluorinated organics in water by on-line extraction coupled to HPLC-HRMS. Science of The Total Environment, 943, 173682.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanoic acid. [Link]

-

Li, X., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Bio-protocol, 10(13), e3675. [Link]

- Kuchar, M., et al. (1994). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.

-

MtoZ Biolabs. (n.d.). What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? [Link]

-

Doubtnut. (2020, April 19). 2-oxobutanoic acid. YouTube. [Link]

-

PubChem. (n.d.). 2,3-Difluorobutanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C4H6F2O2 | CID 3711426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2366-62-3 Cas No. | 2,2-Difluorobutanoic acid | Apollo [store.apolloscientific.co.uk]